molecular formula C96H131F3N14O24SSi B15136704 Phalloidin-f-HM-SiR

Phalloidin-f-HM-SiR

Cat. No.: B15136704
M. Wt: 1982.3 g/mol
InChI Key: HUNYPONRFHFXKV-ZDXSRWKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phalloidin-f-HM-SiR is a multifunctional dye used extensively in biological experiments. It is particularly valuable for its ability to bind and stabilize filamentous actin (F-actin), making it an essential tool for visualizing actin filaments in various cell types. This compound is derived from phalloidin, a toxin found in the death cap mushroom (Amanita phalloides), and is conjugated with a fluorescent dye to facilitate imaging applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phalloidin-f-HM-SiR involves the conjugation of phalloidin with a fluorescent dye. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Phalloidin-f-HM-SiR primarily undergoes conjugation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions.

Common Reagents and Conditions

Major Products

The major product of the conjugation reaction is this compound, a fluorescently labeled phalloidin derivative that retains the ability to bind and stabilize F-actin .

Scientific Research Applications

Phalloidin-f-HM-SiR has a wide range of applications in scientific research, including:

    Cell Biology: Used to visualize and study the organization and dynamics of actin filaments in various cell types.

    Histopathology: Employed in tissue staining to highlight actin structures in fixed tissue samples.

    Neuroscience: Utilized to investigate the role of actin in neuronal development and function.

    Cancer Research: Helps in studying the cytoskeletal changes associated with cancer cell migration and metastasis.

    Drug Discovery: Assists in screening compounds that affect actin dynamics and cytoskeletal organization

Mechanism of Action

Phalloidin-f-HM-SiR exerts its effects by binding tightly to filamentous actin (F-actin) and preventing its depolymerization. This stabilization of actin filaments allows for the visualization of actin structures in cells and tissues. The fluorescent dye conjugated to phalloidin enables the detection of these structures using fluorescence microscopy. The primary molecular target of this compound is F-actin, and its binding prevents the dissociation of actin subunits from filament ends .

Comparison with Similar Compounds

Phalloidin-f-HM-SiR is unique in its combination of phalloidin and silicon rhodamine (SiR) dye, providing superior fluorescence properties compared to other phalloidin derivatives. Similar compounds include:

This compound stands out due to its enhanced photostability and brightness, making it a preferred choice for long-term imaging studies .

Properties

Molecular Formula

C96H131F3N14O24SSi

Molecular Weight

1982.3 g/mol

IUPAC Name

[7-(dimethylamino)-10-[5-[(4S,5S,6R)-5-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-2-hydroxy-3-[(1R,14R,18S,20R,23R,28R,31R,34S)-18-hydroxy-34-[(1R)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxymethyl]-13-methyl-11,12-diazatricyclo[7.4.0.04,6]trideca-1(13),9,11-trien-10-yl]-2-(hydroxymethyl)phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C94H130N14O22SSi.C2HF3O2/c1-55-64-22-23-65-66(24-25-68(64)84(105-104-55)59-16-17-60(51-109)71(44-59)82-69-20-18-61(106(6)7)45-79(69)132(10,11)80-46-62(107(8)9)19-21-70(80)82)73(65)52-130-93(120)95-27-29-123-31-33-125-35-37-127-39-41-129-43-42-128-40-38-126-36-34-124-32-30-122-28-26-81(112)96-54-94(5,121)49-76-88(116)97-57(3)86(114)103-83(58(4)110)90(118)101-77-53-131-91-72(67-14-12-13-15-74(67)102-91)48-75(87(115)100-76)99-85(113)56(2)98-89(117)78-47-63(111)50-108(78)92(77)119;3-2(4,5)1(6)7/h12-21,44-46,56-58,63,65-66,73,75-78,83,102,109-111,121H,22-43,47-54H2,1-11H3,(H7-,95,96,97,98,99,100,101,103,112,113,114,115,116,117,118,120);(H,6,7)/t56-,57-,58-,63+,65+,66-,73+,75-,76-,77+,78-,83+,94+;/m1./s1

InChI Key

HUNYPONRFHFXKV-ZDXSRWKGSA-N

Isomeric SMILES

C[C@@H]1C(=O)N[C@@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N1)O)NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)C[C@@](C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC[C@H]6[C@@H]7[C@H]6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)[C@@H](C)O.C(=O)(C(F)(F)F)[O-]

Canonical SMILES

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC6C7C6CCC8=C(N=NC(=C8CC7)C)C9=CC(=C(C=C9)CO)C1=C2C=CC(=[N+](C)C)C=C2[Si](C2=C1C=CC(=C2)N(C)C)(C)C)O)C)C(C)O.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.